![molecular formula C15H18N2O2 B7477887 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7477887.png)
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one, also known as CP-101,606, is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one may reduce excessive glutamate neurotransmission and prevent the development of neurological disorders.
Biochemical and Physiological Effects:
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of epilepsy, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to reduce seizure activity and improve cognitive function. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful for the treatment of anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its high selectivity for the NMDA receptor. This selectivity makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its moderate yield in the synthesis method, which may limit its availability for large-scale experiments.
Future Directions
There are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its efficacy in clinical trials for the treatment of epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one and its biochemical and physiological effects. Finally, the synthesis method for 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one could be further optimized to improve the yield and availability of this compound for research purposes.
Conclusion:
In conclusion, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications in various neurological disorders. The synthesis method for this compound involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively block the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one.
Synthesis Methods
The synthesis of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of this reaction is moderate, and several modifications have been proposed to improve the overall efficiency of the synthesis method.
Scientific Research Applications
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity and improving cognitive function in animal models of epilepsy. Additionally, 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
4-(2-cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-10-17(13-8-4-3-7-12(13)16-14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJWYLBSBDTQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.